molecular formula C9H6Cl2N2 B118132 3-(2,4-Dichlorophenyl)-1H-pyrazole CAS No. 154257-67-7

3-(2,4-Dichlorophenyl)-1H-pyrazole

Cat. No. B118132
M. Wt: 213.06 g/mol
InChI Key: UJCGSLGYVLLGJK-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dichlorophenyl)-1H-pyrazole” belongs to a class of organic compounds known as cinnamic acids and derivatives . These are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid .


Synthesis Analysis

A similar compound, dihydropyrano [2,3-c]pyrazoles, was synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .


Chemical Reactions Analysis

Dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass of 2,4-Dichlorophenol are C6H4Cl2O, 163.001 Da, and 161.963913 Da, respectively .

Scientific Research Applications

Structural Analysis and Interactions

  • Structural Elucidation and Interaction Analysis : The compound 3-(2,4-dichlorophenyl)-1H-pyrazole has been studied for its molecular structure and interactions. It involves significant intermolecular interactions, including hydrogen bonds and π–π interactions, contributing to the molecule's stability in its crystal form (Naveen et al., 2018).

Synthesis and Optimization

  • Synthesis Processes and Optimization : Research has focused on synthesizing derivatives of 3-(2,4-dichlorophenyl)-1H-pyrazole and optimizing these processes. This includes exploring various synthetic pathways and conditions to improve yields and environmental friendliness (Liu, Xu, & Xiong, 2017).
  • Efficient Synthesis Under Specific Conditions : Another study demonstrates an efficient method for synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting the use of ultrasound irradiation for significant reduction in reaction times (Machado et al., 2011).

Potential Therapeutic Applications

  • Anticancer Potential : Certain pyrazole derivatives, including those related to 3-(2,4-dichlorophenyl)-1H-pyrazole, have been studied for their potential use as anticancer agents. This includes analysis of their electronic structure and docking analysis to assess their efficacy (Thomas et al., 2019).
  • Anti-inflammatory and Antimicrobial Effects : Studies have synthesized novel pyrazoline analogues, including derivatives of 3-(2,4-dichlorophenyl)-1H-pyrazole, exhibiting significant anti-inflammatory effects. This research has also explored their antimicrobial potential (Lokeshwari et al., 2017).

Spectroscopic and Computational Analysis

  • Molecular Spectroscopy and Docking Analysis : The pyrazole derivatives have been the subject of molecular spectroscopic studies and computational docking analysis to evaluate their potential in various applications, including antimicrobial activity (Sivakumar et al., 2020).

Additional Research Aspects

  • Crystal Structure and Molecular Dynamics : The crystal structure and molecular dynamics of various 3-(2,4-dichlorophenyl)-1H-pyrazole derivatives have been extensively studied, providing insights into their potential applications in different fields (Shahani et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 3-(2,4-Dichlorophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis .

properties

IUPAC Name

5-(2,4-dichlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCGSLGYVLLGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371107
Record name 3-(2,4-Dichlorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-1H-pyrazole

CAS RN

154257-67-7
Record name 3-(2,4-Dichlorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HAA Dafalla - Chem Sci Rev Lett, 2014 - chesci.com
Four derivatives compounds of acetyl-1H-pyrazole-4-carbaldehyde were prepared from substituted simple phenols. Substituted simple phenols were refluxed with ethylchloroacetate in …
Number of citations: 3 chesci.com
AM Vijesh, AM Isloor, V Prabhu, S Ahmad… - European journal of …, 2010 - Elsevier
In the present study a series of novel 2,4-disubstituted thiazole derivatives containing substituted pyrazole moiety was synthesized by the reaction of 3-Aryl-1H-pyrazole-4-carbaldehyde …
Number of citations: 138 www.sciencedirect.com
AM Vijesh, AM Isloor, S Telkar, SK Peethambar… - European journal of …, 2011 - Elsevier
In the present study two series of novel imidazole derivatives containing substituted pyrazole moiety (3a–d and 5a–j) were synthesized. The first series were synthesized by the reaction …
Number of citations: 155 www.sciencedirect.com
AM Vijesh, AM Isloor, SK Peethambar… - European journal of …, 2011 - Elsevier
In the present study two new series of Hantzsch 1,4-dihydropyridine derivatives (1,4-DHPs) containing substituted pyrazole moiety (4a–f and 5a–f) were synthesized by the reaction of 3-…
Number of citations: 164 www.sciencedirect.com
S Malladi, AM Isloor, SK Peethambar, KN Shivananda - 2012 - researchgate.net
A new series of 2, 4-disubstituted thiazole derivatives were synthesized by the reaction of various 3-aryl-1H-pyrazole-4-carbaldehyde thiosemicarbazones (2a-e) and phenacyl bromides…
Number of citations: 7 www.researchgate.net
IA Abdelhamid, MR Shaaban, AHM Elwahy - Advances in Heterocyclic …, 2022 - Elsevier
Heterocyclic scaffolds exist in a wide range of natural products, dyes, and in diverse drugs. They constitute important structural units in synthetic pharmaceuticals and agrochemicals. …
Number of citations: 5 www.sciencedirect.com
K Hazra, B Nandha - 2020 - nopr.niscpr.res.in
The history of incessant struggle and the current global burden associated with emerging infectious disease especially tuberculosis, guided us to define the scope of this research …
Number of citations: 2 nopr.niscpr.res.in
JB Steinman, CC Santarossa, RM Miller, LS Yu… - Elife, 2017 - elifesciences.org
10.7554/eLife.25174.001 Cytoplasmic dyneins are motor proteins in the AAA+ superfamily that transport cellular cargos toward microtubule minus-ends. Recently, ciliobrevins were …
Number of citations: 25 elifesciences.org
JB Steinman - 2018 - digitalcommons.rockefeller.edu
Cells utilize energy to maintain order within the cytoplasm. Motor proteins are the enzymes that convert the chemical energy contained in adenosine triphosphate (ATP) into directed …
Number of citations: 0 digitalcommons.rockefeller.edu
K Wilcoxen, CQ Huang, JR McCarthy… - Bioorganic & medicinal …, 2003 - Elsevier
3-Phenylpyrazolo[4,3-b]pyridines were synthesized via a cyclization of 4-amino-3-phenylpyrazoles 11–13 with ethyl acetoacetate. These compounds were found to be potent CRF 1 …
Number of citations: 22 www.sciencedirect.com

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